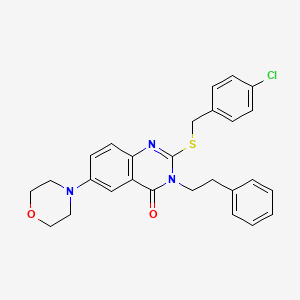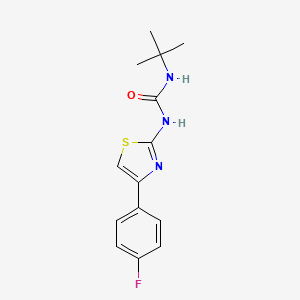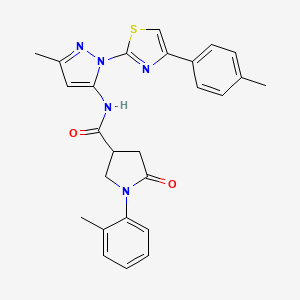
3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H19F3N4O3 and its molecular weight is 492.458. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
A study by Deady et al. (2003) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which shares a similar structural motif with the queried compound. The research aimed at developing potent cytotoxins, revealing the compound's potential in organic synthesis and medicinal applications (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Material Science Applications
In the field of material science, Huang et al. (2006) synthesized a series of dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives containing quinoxaline and pyrazine moieties. These compounds exhibit high electron mobilities and serve as effective electron-transport materials for organic light-emitting devices. This highlights the potential use of the compound in the development of new materials for electronic applications (Huang, Whang, Shen, Wen, Lin, Ke, Chen, & Wu, 2006).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, He et al. (2020) discovered novel pyrazole-quinazoline-2,4-dione hybrids as 4-Hydroxyphenylpyruvate dioxygenase inhibitors, showcasing the compound's relevance in the development of herbicides and potential therapeutic agents. This research underscores the compound's applicability in drug discovery and agricultural chemistry (He, Wu, Yu, Wu, Chen, Hao, Yang, Lin, & Yang, 2020).
Bioactive Compound Synthesis
Poorirani et al. (2018) focused on the synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. The study emphasizes the compound's utility in synthesizing bioactive molecules with potential applications in cancer therapy (Poorirani, Sadeghian-Rizi, Khodarahmi, Khajouei, & Hassanzadeh, 2018).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine, which is then coupled with 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione to form the final product.", "Starting Materials": [ "3-nitro-4-(trifluoromethyl)aniline", "3,4-dimethylaniline", "2-chloro-3-nitrobenzoic acid", "thionyl chloride", "sodium azide", "sodium hydride", "ethyl acetate", "acetic acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione" ], "Reaction": [ "Step 1: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine", "a. Nitration: 3-nitro-4-(trifluoromethyl)aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 3-nitro-4-(trifluoromethyl)nitrobenzene.", "b. Reduction: 3-nitro-4-(trifluoromethyl)nitrobenzene is reduced using sodium hydride in ethyl acetate to yield 3-amino-4-(trifluoromethyl)aniline.", "c. Cyclization: 3-amino-4-(trifluoromethyl)aniline is cyclized using 2-chloro-3-nitrobenzoic acid and thionyl chloride to yield 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine.", "Step 2: Synthesis of 3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione", "a. Azide formation: 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is reacted with sodium azide in DMF to yield the corresponding azide intermediate.", "b. Reduction: The azide intermediate is reduced using triethylamine and acetic anhydride to yield the corresponding amine intermediate.", "c. Coupling: The amine intermediate is coupled with 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine using sodium hydroxide in acetic acid to yield the final product, 3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
1358706-92-9 |
Formule moléculaire |
C26H19F3N4O3 |
Poids moléculaire |
492.458 |
Nom IUPAC |
3-(3,4-dimethylphenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H19F3N4O3/c1-15-7-12-19(13-16(15)2)33-24(34)20-5-3-4-6-21(20)32(25(33)35)14-22-30-23(31-36-22)17-8-10-18(11-9-17)26(27,28)29/h3-13H,14H2,1-2H3 |
Clé InChI |
QSNJFDPHEGMDNM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955562.png)

![1-(3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2955564.png)
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2955565.png)
![1-[(2,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2955567.png)

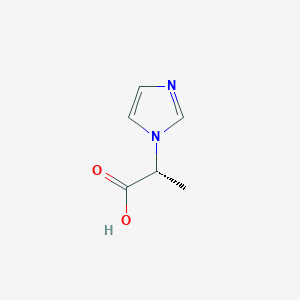
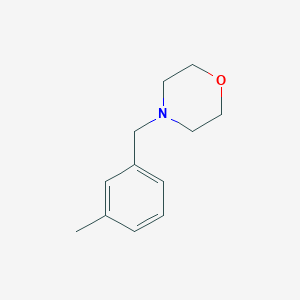
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2955577.png)
![Tert-butyl 2-[1-(2-chloropropanoyl)azepan-4-yl]acetate](/img/structure/B2955578.png)
